molecular formula C8H10N2O3 B13746456 2-Amino-4-nitrobenzeneethanol

2-Amino-4-nitrobenzeneethanol

Cat. No.: B13746456
M. Wt: 182.18 g/mol
InChI Key: ZBEQATQTOVULDH-UHFFFAOYSA-N
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Description

2-Amino-4-nitrobenzeneethanol is an organic compound with the molecular formula C8H10N2O3 It is a derivative of benzene, featuring both amino and nitro functional groups attached to the benzene ring, along with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-nitrobenzeneethanol typically involves the reduction of 2,4-dinitrophenol. One common method includes the use of hydrazine hydrate in the presence of a catalyst such as ferric chloride hexahydrate and activated charcoal . The reaction conditions are relatively mild, and the process is environmentally friendly, making it suitable for industrial production.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the hydrolysis of 2,4-dinitrochlorobenzene followed by acidification to obtain 2,4-dinitrophenol. This intermediate is then subjected to reduction using hydrazine hydrate in the presence of a catalyst to yield this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-nitrobenzeneethanol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate.

    Oxidation: The amino group can be oxidized to a nitro group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions

    Reduction: Hydrazine hydrate, ferric chloride hexahydrate, activated charcoal.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles like halides or other amines.

Major Products Formed

    Reduction: this compound can be reduced to 2,4-diaminophenol.

    Oxidation: Oxidation can yield 2,4-dinitrophenol.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-nitrobenzeneethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-nitrobenzeneethanol involves its interaction with cellular components. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular proteins and DNA, leading to antimicrobial effects. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-nitrophenol: Similar structure but lacks the ethanol group.

    2,4-Diaminophenol: Lacks the nitro group and has two amino groups instead.

    2,4-Dinitrophenol: Contains two nitro groups and lacks the amino group.

Uniqueness

2-Amino-4-nitrobenzeneethanol is unique due to the presence of both amino and nitro groups along with an ethanol group.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-(2-amino-4-nitrophenyl)ethanol

InChI

InChI=1S/C8H10N2O3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,5,11H,3-4,9H2

InChI Key

ZBEQATQTOVULDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)CCO

Origin of Product

United States

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